3-Oxocholic acid

Descripción

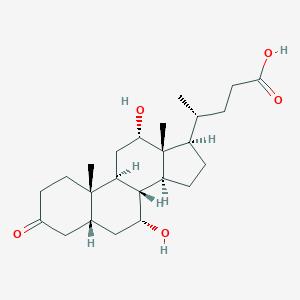

Structure

3D Structure

Propiedades

IUPAC Name |

(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKUSRBIIZNLHZ-DJDNIQJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316583 | |

| Record name | 3-Oxocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2304-89-4 | |

| Record name | 3-Oxocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,12-Dihydroxy-3-oxocholanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEHYDROCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFU5ZM6X6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Oxocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 220 °C | |

| Record name | 3-Oxocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Significance and Physiological Roles of 3 Oxocholic Acid

Contributions to Lipid and Cholesterol Metabolic Homeostasis

As a bile acid, 3-Oxocholic acid participates in crucial physiological processes related to the digestion, absorption, and regulation of lipids and cholesterol.

Influence on Dietary Fat Emulsification and Absorption

Bile acids, including 3-Oxocholic acid, are amphipathic molecules essential for the digestion and absorption of dietary fats and fat-soluble vitamins guidetopharmacology.org. They act as detergents, emulsifying dietary fats into smaller droplets, which increases their surface area and makes them more accessible to pancreatic lipases for breakdown into fatty acids and monoglycerides (B3428702) fishersci.caguidetopharmacology.orgnih.gov. Subsequently, bile acids facilitate the formation of micelles, which transport these digested lipids and fat-soluble vitamins (A, D, E, K) to the intestinal mucosa for absorption guidetopharmacology.orgnih.gov.

Interplay with Endogenous Cholesterol Metabolism Pathways

3-Oxocholic acid plays a key role in cholesterol metabolism uni.lufishersci.ca. Bile acids contribute to the regulation of endogenous cholesterol levels by promoting its excretion from the body and facilitating its conversion into new bile acids in the liver guidetopharmacology.org. The synthesis of bile acids from cholesterol is a tightly regulated process involving feedback mechanisms guidetopharmacology.org.

Dynamics within the Enterohepatic Circulation of Bile Acids

3-Oxocholic acid is an integral component of the enterohepatic circulation, a highly efficient recycling system for bile acids between the intestine and the liver guidetopharmacology.org. After being secreted into the small intestine, approximately 95% of bile acids are reabsorbed in the ileum and transported back to the liver via the portal vein for re-excretion into the bile guidetopharmacology.org.

The formation of 3-Oxocholic acid from cholic acid by intestinal bacteria, such as Clostridium perfringens, highlights its dynamic interaction with the gut microbiota within this circulation wikidata.orgfishersci.atnih.govfishersci.se. Research findings indicate that serum levels of 3-Oxocholic acid can increase following specific surgical interventions, such as ileal transposition surgery in rats, suggesting alterations in its metabolic dynamics under certain physiological conditions wikidata.orgnih.govfishersci.se.

Receptor-Mediated Signaling and Cellular Regulation

Bile acids, including 3-Oxocholic acid, function not only as digestive aids but also as signaling molecules that interact with various receptors, thereby influencing a wide range of cellular and metabolic processes.

Interactions with Nuclear Receptors (e.g., Farnesoid X Receptor, FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor predominantly expressed in the liver and distal ileal enterocytes. Bile acids act as endogenous ligands for FXR, and their binding leads to the activation of this receptor guidetopharmacology.org. FXR activation plays a critical role in regulating bile acid biosynthesis and transport, typically suppressing further bile acid synthesis when levels are high guidetopharmacology.org. FXR also influences lipid and carbohydrate metabolism, with studies showing its involvement in regulating triglyceride levels, lipogenesis, and glucose homeostasis. While 3-oxo-lithocholic acid (3-oxoLCA), a structurally similar 3-oxo derivative, has been identified as an FXR agonist, the specific agonistic potency of 3-Oxocholic acid on FXR is part of the broader bile acid-FXR signaling axis.

Detailed research findings have explored the binding affinities of various 3-oxo bile acid derivatives to nuclear receptors like RORγt. For instance, a study demonstrated that while 3-oxo-lithocholic acid (3-oxoLCA) exhibited a robust physical interaction with the RORγt ligand-binding domain (LBD) with a Kd of approximately 1 µM, 3-Oxocholic acid (3-oxoCA) and 3-oxodeoxycholic acid (3-oxoDCA) showed significantly higher Kd values (approximately 20 times higher), indicating weaker binding to RORγt LBD compared to 3-oxoLCA.

Table 1: Equilibrium Dissociation Constants (Kd) for RORγt LBD Interaction

| Compound | Equilibrium Dissociation Constant (Kd) for RORγt LBD |

| 3-oxo-lithocholic acid | ~1 µM |

| 3-Oxocholic acid | ~20 times higher than 3-oxoLCA |

| 3-oxodeoxycholic acid | ~20 times higher than 3-oxoLCA |

Engagement with G Protein-Coupled Receptors (e.g., GPBAR1/TGR5)

The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is another important receptor that bile acids engage with. TGR5 is expressed in various tissues, including the liver, lung, brain, bone, kidney, and intestinal tract, suggesting a widespread influence of bile acid signaling throughout the body. Activation of TGR5 by bile acids has been implicated in regulating diverse physiological functions, including energy metabolism, glucose homeostasis, and inflammation. As a bile acid, 3-Oxocholic acid contributes to the collective pool of bile acids that interact with TGR5, participating in this complex signaling network.

Immunomodulatory and Anti-Inflammatory Activities

Bile acids are known to influence host immune responses, encompassing both innate and adaptive immunity larodan.com. 3-Oxocholic acid, as a secondary bile acid metabolite, is part of this complex interplay within the mammalian gut.

Modulation of T Lymphocyte Differentiation (e.g., Th17 and Treg Cells)

Research into bile acid metabolites has revealed their capacity to modulate the differentiation of T helper (Th) cells, particularly Th17 cells and regulatory T (Treg) cells, which are crucial for balancing inflammatory and anti-inflammatory responses. While 3-oxocholic acid is structurally similar to 3-oxolithocholic acid (3-oxoLCA), their effects on T cell differentiation can differ in potency and mechanism.

Studies have shown that 3-oxoLCA significantly inhibits Th17 cell differentiation by directly binding to the retinoid-related orphan receptor γt (RORγt), a key transcription factor for Th17 cells, and inhibiting its transcriptional activity. In contrast, 3-oxocholic acid (3-oxoCA) and 3-oxodeoxycholic acid (3-oxoDCA), while structurally related, exhibited significantly higher equilibrium dissociation constant (Kd) values for RORγt compared to 3-oxoLCA, indicating a weaker physical interaction. Consequently, neither 3-oxoCA nor 3-oxoDCA inhibited Th17 cell differentiation as robustly as 3-oxoLCA in experimental settings.

The modulatory effects of various bile acid metabolites on T cell differentiation are summarized in the table below, highlighting the comparative activity of 3-oxocholic acid.

| Compound Name | Effect on Th17 Differentiation | Effect on Treg Differentiation | RORγt Binding (Kd) | Reference |

| 3-Oxocholic acid | Less robust inhibition | Not directly affected | ~20x higher than 3-oxoLCA | |

| 3-Oxolithocholic acid | Inhibits | No effect | ~1 μM | |

| Isoallolithocholic acid | Reduces | Enhances | Not applicable |

Potential Mechanisms Underlying Anti-Inflammatory Effects

The anti-inflammatory properties of bile acids are increasingly recognized, often mediated through various receptors and signaling pathways larodan.com. While 3-oxoLCA directly interacts with RORγt to exert its anti-inflammatory effects by suppressing Th17 differentiation, the specific direct mechanisms for 3-oxocholic acid's anti-inflammatory actions on T cells are less extensively detailed in the context of direct RORγt binding compared to 3-oxoLCA. However, as a bile acid metabolite, 3-oxocholic acid is part of a broader class of molecules that can influence intestinal inflammation and immune responses. Bile acids, in general, can alleviate inflammation through mechanisms involving receptors such as GPBAR1 and FXR larodan.com.

Clinical and Pathophysiological Associations

3-Oxocholic acid is a bile acid derivative that has garnered interest as a research subject due to its potential implications in understanding metabolic disorders and liver function medchemexpress.com. Bile acids are pivotal signaling molecules that regulate glucose and lipid metabolism, and their profiles can be altered in various pathological conditions.

Role in Metabolic Disorders

Bile acids play a critical role in the pathogenesis of metabolic diseases, including diabetes and obesity. The presence and concentration of specific bile acids, such as 3-oxocholic acid, can provide insights into these complex disorders.

Studies have indicated that levels of 3-oxocholic acid can be altered in the context of diabetes. For instance, in diabetic Goto-Kakizaki (GK) rats, ileal transposition surgery, which is known to improve glucose metabolism, led to an increase in serum 3-oxocholic acid levels. This suggests a potential involvement of 3-oxocholic acid in the metabolic improvements observed after such interventions.

Furthermore, 3-oxocholic acid has been identified as a significant metabolite in distinguishing between different metabolic states in type 2 diabetic patients. In a study comparing healthy individuals with type 2 diabetic patients across various obesity phenotypes, the combined presence of 3-oxocholic acid and 12-oxo-chenodeoxycholic acid (12-oxo-CDCA) demonstrated a high Area Under the Curve (AUC) value, suggesting its potential as a biomarker for differentiating these groups.

| Comparison Group | Metabolites with Highest AUC | AUC Value | Reference |

| Normal Control vs. Type 2 Diabetic (Non-Obese) | 3-Oxocholic acid, 12-oxo-chenodeoxycholic acid | 0.74 | |

| Type 2 Diabetic (Non-Obese) vs. Type 2 Diabetic (Obese) | GDCA, TDCA, TLCA, 3β-HDCA, 7-KDCA, IALCA, GCDCA-3S, UDCA, TLCA-3S, GCDCA, 7-KLCA, DCA, 3-Oxocholic acid | 0.66 |

The profile of bile acids is closely associated with body lipid accumulation and various obesity phenotypes. Distinct bile acid profiles are observed in type 2 diabetic patients with different obesity classifications, underscoring the intricate relationship between bile acids, visceral adiposity, and metabolic health. While other bile acids like isoallolithocholic acid (IALCA) and 3-oxodeoxycholic acid (3-oxoDCA) have been directly correlated with lipid accumulation in animal models of obesity, 3-oxocholic acid's association primarily emerges in its role as a distinguishing metabolite in human studies of type 2 diabetes with varying obesity phenotypes. The increase in serum 3-oxocholic acid levels observed in diabetic GK rats after ileal transposition surgery, which also resulted in decreased fat mass, further supports its connection to obesity and lipid metabolism.

Implications in Diabetes Mellitus (e.g., Type 2 Diabetes)

Significance in Hepatic Function and Cholestatic Conditions

3-Oxocholic acid, also known as 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid, is a bile acid that is predominantly found in the bile of mammals. guidetopharmacology.orgciteab.com It is classified as a secondary bile acid, primarily formed in the intestines as a metabolite of cholic acid through the action of bacteria, notably Clostridium perfringens. citeab.comnih.govwikipedia.orgguidetopharmacology.orgnih.gov

The metabolism of 3-Oxocholic acid involves its reduction to 3α-hydroxy bile acids, a process catalyzed by the enzyme 3α-hydroxysteroid dehydrogenase. guidetopharmacology.orgmims.comnih.gov This enzymatic activity is crucial for the compound's physiological fate. Studies in isolated rat hepatocytes and perfused rat liver have demonstrated that the uptake, metabolism, and excretion of 3-Oxocholic acid can be significantly influenced by various factors. For instance, indomethacin (B1671933), a competitive inhibitor of 3α-hydroxysteroid dehydrogenase, has been shown to delay the intracellular reduction and initial uptake of 3-Oxocholic acid. mims.com Following a tracer dose of 3-Oxocholic acid in a perfused rat liver, rapid biliary excretion was observed, mainly as taurocholic acid. mims.com However, when indomethacin was co-administered, a notable decrease in biliary excretion occurred, leading to increased intrahepatic retention of bile acids, with 3-Oxocholic acid being a prominent component in the caval effluent during the initial phase. mims.com This suggests a displacement of bile acids from cytosolic proteins in the presence of indomethacin. mims.com

In the context of cholestatic conditions, which are characterized by impaired bile flow and the accumulation of bile acids in the liver and systemic circulation, 3-Oxocholic acid's role becomes particularly relevant. nih.govnih.gov Alterations in the levels of bile acids, including 3-Oxocholic acid, are observed in patients with choledocholithiasis, a condition involving gallstones in the bile ducts. nih.gov The accumulation of bile acids in the liver during cholestasis can lead to oxidative stress and mitochondrial injury in hepatocytes, contributing to liver inflammation and fibrosis. nih.gov

Table 1: Physicochemical Properties of 3-Oxocholic Acid

| Property Name | Value | Source |

| Molecular Formula | C24H38O5 | wikipedia.orgfishersci.be |

| Molecular Weight | 406.56 g/mol | wikipedia.org |

| Heavy Atoms | 29 | nih.gov |

| Rings | 4 | nih.gov |

| Aromatic Rings | 0 | nih.gov |

| Rotatable Bonds | 4 | nih.gov |

| Hydrogen Bond Donors | 3 | nih.gov |

| Hydrogen Bond Acceptors | 5 | nih.gov |

| XLogP3 (predicted) | 3.2 | wikipedia.orgfishersci.be |

| Melting Point | 218 - 220 °C | wikipedia.org |

| Physical Description | Solid | wikipedia.org |

Table 2: Key Metabolic Interactions and Fates of 3-Oxocholic Acid

| Interaction/Fate | Description | Source |

| Formation | Major degradation product from cholic acid by Clostridium perfringens in the intestine. citeab.comnih.govwikipedia.orgguidetopharmacology.orgnih.gov | citeab.comnih.govwikipedia.orgguidetopharmacology.orgnih.gov |

| Reduction | Completely reduced to 3α-hydroxy bile acids via 3α-hydroxysteroid dehydrogenase. guidetopharmacology.orgmims.comnih.gov | guidetopharmacology.orgmims.comnih.gov |

| Hepatic Uptake and Metabolism (Effect of Indomethacin) | Indomethacin, a competitive inhibitor of 3α-hydroxysteroid dehydrogenase, delays intracellular reduction and initial uptake of 3-Oxocholic acid in isolated rat hepatocytes. mims.com Leads to increased intrahepatic retention of bile acids and altered biliary excretion, with a shift towards more 3-Oxocholic acid in caval outflow initially. mims.com | mims.com |

| Biliary Excretion | Rapidly excreted into bile, primarily as taurocholic acid, following administration in perfused rat liver. mims.com | mims.com |

Connections to Gastrointestinal Health and Disease States

Colorectal Cancer (CRC) Research findings indicate a complex relationship between 3-Oxocholic acid and colorectal cancer. Studies have shown that 3-Oxocholic acid is associated with specific probiotic bacterial species. frontiersin.org Furthermore, it has been observed to be enriched in non-cachectic cancer patients compared to those experiencing cachexia, suggesting a potential pathway through which the gut microbiome could be targeted for therapeutic interventions in cancer. frontiersin.org

More recent research integrating pharmacomicrobiomics and pharmacometabolomics has identified 3-Oxocholic acid as a gut-derived metabolite associated with Prevotella in fecal samples. researchgate.net Preliminary functional explorations suggest that 3-Oxocholic acid may influence the efficacy of chemotherapy in colon cancer. Specifically, it has been implicated in potentially reversing the anti-cancer effects of FOLFOX (a common chemotherapy regimen) and promoting malignant progression. researchgate.net These findings highlight 3-Oxocholic acid as a potential predictive biomarker for individualized FOLFOX efficacy and a possible therapeutic target in colon cancer. researchgate.net

Choledocholithiasis In patients with choledocholithiasis, alterations in bile acid composition, including 3-Oxocholic acid, have been observed. nih.gov The production and metabolism of 3-Oxocholic acid are linked to certain intestinal bacteria in this context. nih.gov Changes in bile acid metabolism, such as increased levels of sulfated bile acids, can occur in conditions like choledocholithiasis, potentially reversing metabolic disorders caused by cholestasis. nih.gov

Metabolism and Biotransformation Pathways of 3 Oxocholic Acid

Mammalian Enzymatic Transformations

The metabolic fate of 3-Oxocholic acid in mammals is largely governed by specific enzymatic processes within the liver and other tissues, involving reduction, oxidation, conjugation, and excretion.

Substrate Specificity and Catalysis by 3α-Hydroxysteroid Dehydrogenase (3α-HSDH)

3α-Hydroxysteroid Dehydrogenase (3α-HSDH) plays a pivotal role in the interconversion of 3-oxo-bile acids and their 3α-hydroxy counterparts. This enzyme catalyzes the reduction of 3-oxo-bile acids, such as 3-Oxocholic acid, to 3α-hydroxy bile acids, like cholic acid, and also binds 3α-hydroxy bile acids. nih.govebi.ac.uknih.gov While 3α-HSDH can catalyze the oxidation of cholic acid to 3-Oxocholic acid, its primary function under physiological redox conditions is the rapid reduction of 3-Oxocholic acid back to cholic acid. nih.govasahi-kasei.co.jp

The enzyme exhibits optimal reductase activity at a pH of 7.0 and demonstrates a marked preference for NADPH as a cofactor. nih.gov Cholic acid has been shown to competitively inhibit the reduction of 3-Oxocholic acid by 3α-HSDH. nih.gov Michaelis constant (Km) values for mono- and dihydroxy bile acids with 3α-HSDH are typically in the range of 1-2 µM. nih.gov

The substrate specificity of 3α-HSDH varies across different bile acids, as illustrated by studies using 3α-HSDH from Pseudomonas sp. asahi-kasei.co.jp

Table 1: Substrate Specificity of 3α-Hydroxysteroid Dehydrogenase (from Pseudomonas sp.) asahi-kasei.co.jp

| Substrate (0.95 mM) | Relative Activity (%) |

| Cholic acid | 100 |

| Androsterone | 131 |

| Deoxycholic acid | 115 |

| Chenodeoxycholic acid | 89.0 |

| Glycocholic acid | 103 |

| Taurocholic acid | 99.0 |

| Taurodeoxycholic acid | 128 |

Intracellular Reduction and Oxidation Processes

Within human hepatic microsomes, the incubation of cholic acid with NADPH leads to the production of 3-Oxocholic acid, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4. ebi.ac.uk This highlights a pathway for the formation of 3-Oxocholic acid in the liver. Conversely, 3α-HSDH is a crucial enzyme facilitating the reversible oxidation-reduction at the C3 position of bile acids. mdpi.com Under normal physiological redox conditions, purified 3α-HSDH and isolated hepatocytes efficiently catalyze the rapid reduction of 3-Oxocholic acid to cholic acid. nih.gov

Hepatic Uptake, Conjugation, and Biliary Excretion Profiles (e.g., Taurocholic Acid Formation)

The liver plays a central role in the uptake, conjugation, and excretion of bile acids, including 3-Oxocholic acid. Following the administration of a tracer dose of 3-Oxocholic acid in a perfused rat liver model, rapid biliary excretion was observed, with taurocholic acid being the predominant excreted form. nih.govebi.ac.uk Bile acids are conjugated in the liver primarily with taurine (B1682933) or glycine, forming bile salts that possess enhanced detergent properties and are less likely to re-enter host cells. creative-proteomics.comcaymanchem.com

The efficiency of hepatic handling of bile acids is influenced by their physicochemical properties. Hepatic uptake shows a negative correlation with bile acid lipophilicity, while biliary secretion correlates with the solubility of the molecules. nih.gov Various transporters are involved in these processes, including solute carrier organic anion transporter family members (SLCO1B3, SLCO1B1) which mediate Na+-independent transport of organic anions like taurocholate, and ATP-binding cassette (ABC) transporters such as ABCC3 (an alternative route for organic anion export) and ABCB11 (the bile salt export pump). Additionally, Na+/bile acid cotransporters like SLC10A1 and SLC10A2 are critical for bile acid uptake.

Pharmacological Modulation of Metabolic Fate (e.g., Indomethacin (B1671933) Effects)

Pharmacological agents can significantly modulate the metabolic fate of 3-Oxocholic acid. Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), acts as a competitive inhibitor of 3α-HSDH. nih.govebi.ac.uknih.gov

Studies using isolated rat hepatocytes demonstrated that indomethacin delayed both the intracellular reduction and the initial uptake of 3-Oxocholic acid. nih.govebi.ac.uk In experiments with perfused rat liver, a constant infusion of indomethacin (50 µM) led to a dramatic decrease in the biliary excretion of 3-Oxocholic acid, although taurocholic acid remained the main form excreted. nih.govebi.ac.uk Concurrently, there was a significant increase in the recovery of the tracer dose in the caval outflow, with 3-Oxocholic acid being the primary form recovered in the initial phase. nih.govebi.ac.uk This suggests that indomethacin causes increased intrahepatic retention of bile acids and a slower release into both the perfusate and bile, likely due to the displacement of bile acids from cytosolic proteins. nih.govebi.ac.uk

Table 2: Effect of Indomethacin on 3-Oxocholic Acid Excretion in Perfused Rat Liver nih.govebi.ac.uk

| Parameter | Control (No Indomethacin) | With Indomethacin (50 µM) |

| Biliary Excretion | Rapid | Dramatically Decreased |

| Main Excreted Form in Bile | Taurocholic Acid | Taurocholic Acid |

| Recovery in Caval Outflow (% of dose) | 1.1% | 14% |

| Form in Initial Caval Outflow (first 5 min) | Not specified | Mainly 3-Oxocholic Acid |

Gut Microbiota-Mediated Transformations

The gut microbiota plays a crucial role in diversifying the bile acid pool through various biotransformation processes, including the production and modification of 3-Oxocholic acid.

Production by Specific Enteric Bacterial Species (e.g., Clostridium perfringens, Thalassomonas actiniarum)

3-Oxocholic acid is recognized as a major degradation product of cholic acid, specifically generated by the action of Clostridium perfringens in the mammalian intestine. medchemexpress.commedchemexpress.comcaymanchem.com This highlights a significant microbial pathway contributing to the presence of 3-Oxocholic acid in the gut.

Beyond enteric bacteria, certain marine bacterial species also contribute to 3-Oxocholic acid production. Thalassomonas actiniarum, a bacterial symbiont of marine invertebrates, has been shown to generate both cholic acid and 3-Oxocholic acid. nih.govdntb.gov.ua The proposed mechanism for this production involves the hydrolysis of conjugated bile acids present in the growth medium, potentially mediated by putative penicillin or homoserine lactone acylases encoded in the bacterial genome. nih.gov

Furthermore, the oxidative isomerization of hydroxyl groups on bile acids, leading to the formation of compounds such as 3-oxoDCA and 3-oxoLCA, is mediated by gut bacteria expressing 3α-hydroxysteroid dehydrogenase (3α-HSDH). These bacteria primarily belong to the Actinobacteria and Firmicutes phyla. mdpi.com Specific strains, including Clostridium scindens, Clostridium hylemonae, Clostridium perfringens, and Parabacteroides hiranonis, possess enzymes capable of hydroxysteroid 3α-dehydrogenation, which is an important step in bile acid transformation. nih.govd-nb.info

Bacterial Oxidoreductase Activities and Stereochemistry

Bacterial hydroxysteroid dehydrogenases (HSDHs) are pivotal enzymes that catalyze the oxidation and reduction of hydroxyl groups at the C3, C7, and C12 positions of bile acids. nih.gov Specifically, 3α-hydroxysteroid dehydrogenase is known to catalyze the reduction of 3-oxo-bile acids.

Clostridium perfringens is a prominent gut bacterium responsible for the degradation of cholic acid, yielding 3-Oxocholic acid as a major product. medchemexpress.comcaymanchem.comtargetmol.com Another important bacterium, Clostridium scindens, is involved in the 7α-dehydroxylation pathway of bile acids, which includes an initial oxidation of the 3α-hydroxyl group. nih.govfrontiersin.org The baiA gene product, identified as a 3α-hydroxysteroid dehydrogenase, utilizes NAD as a preferred co-factor and exhibits high specificity for coenzyme A (CoA)-conjugated bile acid substrates. frontiersin.org

The stereochemical outcomes of these reactions are crucial. The baiCD gene, for instance, encodes a NAD(H)-dependent 7α-hydroxy-3-oxo-Δ4-cholenoic acid oxidoreductase that demonstrates stereospecificity for 7α-hydroxy bile acids. frontiersin.org Furthermore, the reductive biotransformation of 3-oxo bile acids in human blood has been observed to produce 3β,7α,12α-trihydroxy-5β-cholanoic acid, along with 3α-hydroxylated and 3β-hydroxylated 7,12-dioxo-5β-cholanoic acid.

Table 1: Key Bacterial Enzymes and Their Activities in 3-Oxocholic Acid Metabolism

| Enzyme/Gene Product | Bacterial Origin (Examples) | Activity | Stereochemistry/Specificity | Reference |

| 3α-HSDH (baiA) | Clostridium scindens | Oxidation of C3-OH, Reduction of 3-oxo-BAs | Prefers NAD as co-factor, bile acid-CoA esters as substrates | frontiersin.org |

| Oxidoreductase (baiCD) | Clostridium scindens | NAD(H)-dependent reduction | Stereospecific for 7α-hydroxy bile acids | frontiersin.org |

Formation of Key Metabolic Intermediates (e.g., 3-oxo-Δ4-cholenoic acid derivatives)

The 7α-dehydroxylation pathway, predominantly carried out by intestinal clostridia, is a multi-step process that involves the formation of 3-oxo-Δ4-cholenoic acid-CoA intermediates. nih.govfrontiersin.org This intermediate arises from the initial oxidation of the 3α-hydroxyl group and the subsequent introduction of a double bond at the C4-C5 position. The baiA gene product, a 3α-hydroxysteroid dehydrogenase, plays a role in oxidizing the C3-hydroxyl group to generate a C3-oxo bile acid intermediate. frontiersin.org Further transformations within this pathway can lead to the formation of 3-oxo-Δ4,6-choladienoic acid. frontiersin.org

Specific examples of such intermediates include 7α,12α-dihydroxy-3-oxo-4-cholenoic acid and 12α-hydroxy-3-oxo-4-cholenoic acid, both of which have been shown to be converted to deoxycholic acid by Eubacterium sp. VPI 12708.

Epimerization and Dehydroxylation Mechanisms

Bile acid epimerization, specifically the interconversion between α and β configurations, necessitates the concerted action of position-specific α- and β-HSDHs, with a stable oxo-bile acid intermediate serving as a crucial transient form. nih.gov

Dehydroxylation, particularly the 7α/β-dehydroxylation of bile acids, is a complex, multi-step pathway primarily executed by the bile acid inducible (bai) genes found in certain intestinal clostridia. This process is limited to unconjugated bile acids. nih.govfrontiersin.org The baiCD gene product is implicated in a reductive step within the 7α-dehydroxylation pathway, ultimately leading to the formation of 3-oxo-deoxycholic acid (3-oxo-DCA). frontiersin.org The completion of the oxidative arm of 7α-dehydroxylation involves the removal of the 7α-hydroxy group from an intermediate, facilitated by the release of water. frontiersin.org

Impact of Gut Microbiota Composition and Dysbiosis on 3-Oxocholic Acid Production

The gut microbiota plays a fundamental role in converting host-synthesized primary bile acids into a diverse array of secondary bile acids. nih.govmdpi.comcaymanchem.com Clostridium perfringens stands out as a key intestinal bacterium that produces 3-Oxocholic acid as a major degradation product from cholic acid. medchemexpress.comcaymanchem.comtargetmol.com

Alterations in the composition of the gut microbiota, known as dysbiosis, can significantly disrupt these bile acid biotransformation pathways, leading to changes in the intestinal bile acid pool. nih.gov For instance, increased serum levels of 3-Oxocholic acid have been observed in diabetic Goto-Kakizaki (GK) rats following ileal transposition surgery, a procedure known to alter the gut microbiota. medchemexpress.comcaymanchem.comlipidmaps.org

Research indicates that a Prevotella-derived metabolite, 3-Oxocholic acid, can elevate the expression of pro-inflammatory cytokines, interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), potentially diminishing the effectiveness of chemotherapy regimens like FOLFOX against colorectal cancer in vitro. mdpi.com Furthermore, studies using simulated gut models have demonstrated that 3-Oxocholic acid levels can increase during fermentation processes. researchgate.net An altered gut microbiome and subsequent changes in bile acid composition are also linked to inflammatory bowel disease in the context of primary sclerosing cholangitis. oup.com

Biosynthetic and Degradative Interrelationships with Primary and Secondary Bile Acids

3-Oxocholic acid is positioned within a complex network of bile acid metabolism, serving as both a product of primary bile acid degradation and a precursor for other secondary bile acid metabolites.

Derivation from Cholic Acid and Other Precursors

3-Oxocholic acid is recognized as a secondary bile acid and a direct metabolite of cholic acid. caymanchem.comlipidmaps.orgbertin-bioreagent.com Its formation is notably driven by the activity of Clostridium perfringens in the intestinal environment, where it acts as a major degradation product of cholic acid. medchemexpress.comcaymanchem.comtargetmol.commedchemexpress.com While the primary bile acid synthesis pathway in the liver initiates with cholesterol, involving the epimerization of the 3β-hydroxyl group to a 3-oxo group by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7), the formation of 3-Oxocholic acid primarily occurs through bacterial transformation of existing bile acids in the gut. themedicalbiochemistrypage.org

Precursor Role in the Synthesis of Other Bile Acid Metabolites

Beyond being a degradative product, 3-Oxocholic acid can also serve as a precursor in the synthesis of cholic acid itself. nih.gov More broadly, it functions as a crucial intermediate in the intricate bacterial 7α-dehydroxylation pathway. This pathway is a multi-step process that ultimately leads to the production of other secondary bile acids, such as deoxycholic acid. frontiersin.org The reduction of 3-oxo bile acids can yield various hydroxylated products, including both 3α-hydroxylated and 3β-hydroxylated forms.

Furthermore, 3-Oxocholic acid, alongside other oxo-bile acid derivatives like 3-oxo-lithocholic acid and 3-oxo-deoxycholic acid, has been shown to modulate host immune responses. These metabolites can directly influence the differentiation of T helper 17 (Th17) cells and regulatory T (Treg) cells, highlighting their broader biological impact beyond simple digestive functions. nih.govnih.gov

Synthetic Methodologies and Chemical Modifications for Research Applications

Laboratory Synthesis of 3-Oxocholic Acid and its Analogues

The laboratory synthesis of 3-Oxocholic acid and its derivatives often involves selective oxidation of hydroxyl groups and subsequent stereoselective reductions to achieve desired configurations.

Selective oxidation techniques are fundamental for converting hydroxyl groups, particularly at the C-3 position, into ketone functionalities. One prominent method involves the use of silver carbonate-Celite. This reagent has been successfully employed for the selective oxidation of bile acid methyl esters, including those of cholic acid, to their corresponding 3-keto bile acids researchgate.netnih.gov. The reaction is typically carried out in refluxing toluene, yielding pure products that can be isolated by simple filtration and concentration of the filtrate researchgate.netnih.gov.

Beyond chemical reagents, enzymatic methods also offer highly selective oxidation routes. For instance, chromic acid is another chemical oxidant that has been utilized nih.gov. Enzymatic oxidation using 3α-hydroxysteroid dehydrogenase (3α-HSD) is a well-established technique for selectively converting 3α-hydroxyl groups to 3-oxo groups in bile acids ebi.ac.ukmdpi.com. Specifically, the cytochrome P450 enzyme CYP3A4 (PubChem CID: 6953267) has been shown to catalyze the formation of 3-dehydrocholic acid (3-Oxocholic acid) from cholic acid in human hepatic microsomes ebi.ac.uk. An alkalophilic Bacillus species (PubChem CID: 65715) has also demonstrated the ability to oxidize 3-, 7-, and 12-hydroxyl groups of cholic acid, although the conversion rate for the 3α-hydroxyl group was approximately 5% tandfonline.com.

Stereoselective reduction is essential for controlling the configuration of hydroxyl groups regenerated from ketone functionalities in oxo-bile acids. The reduction of 3-oxo bile acids to their 3α-hydroxy counterparts is a key step, often catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD) ebi.ac.ukjci.org.

Chemical reducing agents also play a significant role. Potassium tri-sec-butylborohydride and tert-butylamine-borane complex have been employed for the stereoselective reduction of 3-oxo derivatives nih.govtandfonline.com. For the reduction of 7-oxo and 12-oxo groups, methods utilizing potassium (PubChem CID: 23675762) and tertiary amyl alcohol (PubChem CID: 6363) have proven highly efficient, yielding compounds such as ursodeoxycholic acid (PubChem CID: 31406) and isoursodeoxycholic acid (PubChem CID: 100085) in high yields nih.govresearchgate.net.

Historically, Raney nickel (PubChem CID: 16211470) catalytic hydrogenation was a route for preparing 12α-hydroxycholanic acids from keto acids. However, this method presented challenges including a high catalyst-to-substrate ratio, slow reaction times, incomplete product recovery, and the potential for undesired side reactions, such as partial inversion at the C-3 position tandfonline.com.

Enzymatic approaches continue to be refined for enhanced stereoselectivity. NAD(P)H-dependent hydroxysteroid dehydrogenase (HSDH) activities are known for their regioselective and stereoselective reduction of ketones, particularly at the C-7 position google.comunimi.it. Aldo-keto reductase family 1, member D1 (AKR1D1) (PubChem CID: 16131343) is an enzyme that catalyzes the 5β-reduction of molecules possessing a 3-oxo-4-ene structure, a critical step in bile acid synthesis plos.org.

Isotope-labeled bile acids are indispensable tools for tracer studies, enabling the investigation of metabolic pathways, absorption, and excretion in biological systems. The preparation of tritiated ([3H]) 3-oxo bile acids, such as 7β-, 12α-, and 12β-[3H]-3-oxo bile acids, has been documented as particularly useful for such research nih.gov.

For quantitative analysis, the availability of isotope-labeled internal standards is critical. These standards can be synthesized using established methods, as described by researchers like Johnson et al. and Shoda et al. mdpi.com. Commercial suppliers also offer stable isotope-labeled bile acids. For example, 7α-Hydroxy-3-oxochol-4-en-24-oic acid (PubChem CID: 119561) with carbon-13 labeling (22,23,24-¹³C₃) is available for tracer studies isotope.com. Specialized chemical synthesis services also provide custom synthesis of stable isotope-labeled compounds to meet specific research requirements medchemexpress.commedchemexpress.com.

Stereoselective Reduction Strategies for Oxo-Bile Acids

Chemical Derivatization for Enhanced Analytical Detection and Biological Activity Probing

Chemical derivatization plays a pivotal role in enhancing the analytical detection of 3-Oxocholic acid and its analogues, as well as in probing their biological activities.

To improve the sensitivity and specificity of detection, especially in complex biological matrices, 3-Oxocholic acid and other oxo-bile acids can be derivatized to form fluorescent oximes. A highly effective method involves treating the oxo group with O-(2-anthrylmethyl)hydroxylamine (PubChem CID: 105658) nih.gov. This derivatization yields fluorescent oximes that can be detected with high sensitivity, achieving a limit of detection as low as 20 fmol using fluorescence detection with excitation at 260 nm and emission at 405 nm nih.gov.

Another derivatization strategy for oxo-steroids and oxo-bile acid ethyl esters involves their reaction with 5-N,N-dimethylamino-naphthalene-1-sulphonohydrazide (DNS-hydrazine) (PubChem CID: 10072) to form DNS-hydrazone derivatives. These derivatives enable sensitive detection at the femtomole level via peroxyoxalate chemiluminescence capes.gov.br.

Precolumn derivatization with various UV-absorbing or fluorescent groups is a common practice to enhance the sensitivity of bile acid detection nih.govnih.gov. The C-3 oxo group or the carboxyl group are frequently targeted sites for such derivatization nih.gov. Synthetic fluorescent conjugated bile acid analogs, where the fluorophore is attached to the side chain, have also been developed. Examples include cholylglycylamidofluorescein (CGamF), cholyl(N epsilon-nitrobenzoxadiazolyl [NBD])-lysine (C-NBD-L), and chenodeoxycholyl-(N epsilon-NBD)-lysine (CDC-NBD-L) nih.gov. Furthermore, dansyl derivatives of cholic acid, with the dansyl moiety at positions like 3α-, 3β-, 7α-, or 7β-, have been synthesized. These compounds are both UV photoactive and exhibit green fluorescence, making them suitable for flow cytometric studies on bile acid transport researchgate.net.

Analytical Methodologies for 3 Oxocholic Acid Quantification and Identification

Advanced Chromatographic Techniques

Chromatographic methods are fundamental for separating 3-Oxocholic acid from other structurally similar bile acids and matrix components, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

HPLC is a widely utilized technique for the separation and purification of bile acids, including 3-Oxocholic acid, due to its versatility and ability to handle complex samples. nih.govlabrulez.com

Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of bile acids, including those with a C-3 oxo group like 3-Oxocholic acid. The chromatographic behavior of these 3-oxobile acids is influenced by the number and positions of their hydroxyl groups and the structure of their side-chain. nih.gov

For instance, a method developed for the characterization of 3-oxobile acids in biological fluids involved derivatization of the 3-oxo group to fluorescent oximes using O-(2-anthrylmethyl)hydroxylamine. This derivatization enhances detection sensitivity, allowing for monitoring by fluorescence detection at an excitation wavelength of 260 nm and emission wavelength of 405 nm, with a reported limit of detection of 20 fmol. nih.gov

To further improve separation, particularly for conjugated forms, ion-exchange chromatography can be integrated. Following derivatization, 3-oxobile acids can be separated into unconjugated, glycine-conjugated, and taurine-conjugated fractions using ion-exchange chromatography on a lipophilic gel, such as piperidinohydroxypropyl Sephadex LH-20. Subsequent resolution of individual 3-oxobile acids within each fraction can then be achieved using RP-HPLC on a Nova-Pak Phenyl column with a mobile phase consisting of 3% methanol (B129727) in 0.3% potassium phosphate (B84403) buffer (pH 7.0)-acetonitrile (8:5, v/v). nih.gov

Another example of HPLC application for bile acid separation, which would be applicable to 3-Oxocholic acid if present in the mixture, utilizes Agilent InfinityLab Poroshell 120 EC-C18 columns. These columns, with 2.7 µm and 4 µm particle sizes, have demonstrated good resolution for various bile acids. A 4.6 × 250 mm, 4 µm column can separate a panel of bile acids in 32 minutes using a gradient method, which can be expedited to 13 minutes with a shorter 4.6 × 100 mm, 2.7 µm column. labrulez.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Bile Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of bile acids, particularly for profiling bile acid biosynthesis pathways and metabolic intermediates. creative-proteomics.com Although 3-Oxocholic acid itself may require derivatization due to its low volatility, predicted GC-MS spectra for 3-Oxocholic acid (e.g., with TMS derivatization) are available in databases, indicating its amenability to this technique. Research has utilized GC-MS to characterize biotransformation products, such as the identification of 3β,7α,12α-trihydroxy-5β-cholanoic acid as a main metabolite when 3-oxocholic acid was incubated with human blood.

Mass Spectrometry-Based Platforms

Mass spectrometry (MS)-based platforms offer high sensitivity and specificity for the identification and quantification of 3-Oxocholic acid, especially when coupled with liquid chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Targeted and Untargeted Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), is a powerful and widely adopted platform for both targeted and untargeted metabolomics analyses of bile acids, including 3-Oxocholic acid. creative-proteomics.commetabolomicscentre.cauqam.canih.govresearchgate.netnih.govnih.govlcms.cz This technique provides enhanced speed, resolution, and sensitivity, making it ideal for comprehensive bile acid profiling across diverse sample matrices. creative-proteomics.com

Targeted Metabolomics: In targeted approaches, LC-MS/MS is used for the precise quantification of specific bile acids. For example, targeted LC-MS/MS methods have been developed to quantify a broad panel of bile acids, including 3-Oxocholic acid (often referred to as 3-dehydrocholic acid), in various biological samples. nih.govnih.govlcms.cz These methods often employ scheduled Selected-Reaction Monitoring (sSRM) or Multiple Reaction Monitoring (MRM) modes on triple quadrupole mass spectrometers to ensure high sensitivity and selectivity, and to resolve isobaric species. researchgate.netnih.govlcms.cz

A study quantifying 26 bile acids in rat liver tissue used LC-MS/MS, including 3-Oxocholic acid, with separation carried out on an ACQUITY BEH-C18 threaded column. nih.gov Another targeted LC-MS/MS method for 46 bile acids in rat plasma optimized chromatographic resolution of isomeric species using 14 isotopically-labeled internal standards. nih.gov

Untargeted Metabolomics: Untargeted LC-MS/MS (often LC-HRMS or UPLC-Q-TOF/MS) allows for the broad identification and screening of differential metabolites without a priori knowledge, providing a global approach to lipid analysis. creative-proteomics.comuqam.canih.gov This approach can identify 3-Oxocholic acid as part of a larger metabolome profile. For instance, untargeted LC-HRMS/MS metabolomics workflows have been used to investigate metabolome changes, where 3-Oxocholic acid was detected in fecal samples. uqam.ca While untargeted methods offer broad coverage, reliable metabolite identification often requires comprehensive databases and tandem mass spectrometry for structural confirmation. nih.govnih.gov

Identification and Quantification in Diverse Biological Matrices (e.g., Serum, Bile, Feces, Hepatocytes)

3-Oxocholic acid has been identified and quantified in various biological matrices, highlighting the versatility of the analytical methods described.

Serum/Plasma: 3-Oxocholic acid levels have been observed to increase in serum following ileal transposition surgery in rats. medchemexpress.comlipidmaps.orgbertin-bioreagent.com HPLC with fluorescence detection has been successfully applied for the characterization and identification of 3-oxobile acids, including glycine- and taurine-conjugated forms, in human serum. nih.gov LC-MS/MS is also routinely used for bile acid profiling in serum and plasma, with optimized extraction procedures for these matrices. metabolomicscentre.canih.govlcms.cz

Bile: As its name suggests, 3-Oxocholic acid is a steroid acid predominantly found in the bile of mammals. medchemexpress.comtargetmol.com While specific quantification data for 3-Oxocholic acid in human bile were not extensively detailed in the provided snippets, bile acid analysis services frequently list it as a target analyte for comprehensive bile profiling. creative-proteomics.com

Feces: 3-Oxocholic acid is detected in fecal samples, reflecting its role as a secondary bile acid produced by gut bacteria. lipidmaps.orgmetabolomicscentre.cauqam.canih.govresearchgate.netlcms.czsarem.org.arnih.govmedrxiv.orgnih.gov Semi-quantitative fecal bile acid analysis using LC-HRMS has been performed to assess bile acid diversity, with 3-Oxocholic acid being one of the putatively annotated compounds. sarem.org.ar Studies have shown its presence in human stool samples and mouse cecal contents, and its levels can be influenced by gut microbiota. nih.govmedrxiv.org Optimized extraction conditions for bile acids from fecal tissues are crucial for accurate LC-MS/MS analysis. researchgate.netlcms.cz

Hepatocytes: Research involving isolated rat hepatocytes has investigated the uptake, metabolism, and excretion of 3-oxocholic acid. These studies have shown that 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes in liver cytosol catalyze the rapid reduction of 3-oxocholic acid to cholic acid. ebi.ac.uknih.gov This demonstrates the utility of analytical methods in understanding the metabolic fate of 3-Oxocholic acid within liver cells.

The following table summarizes key analytical parameters for 3-Oxocholic acid quantification and identification:

| Analytical Technique | Application | Key Features / Conditions | Detection Limit / Notes | Biological Matrices | Reference |

| HPLC (RP-HPLC) with Fluorescence Detection | Separation and characterization of 3-oxobile acids | Derivatization with O-(2-anthrylmethyl)hydroxylamine; Nova-Pak Phenyl column; Mobile phase: 3% methanol in 0.3% potassium phosphate buffer (pH 7.0)-acetonitrile (8:5, v/v) | 20 fmol | Serum | nih.gov |

| HPLC (RP-HPLC) | Separation of bile acids | Agilent InfinityLab Poroshell 120 EC-C18 columns (2.7 µm, 4 µm particle sizes); Gradient method | Separation in 13-32 min | General bile acids (applicable to 3-Oxocholic acid if in panel) | labrulez.com |

| GC-MS | Bile acid profiling, analysis of biosynthesis pathways | Requires derivatization (e.g., TMS); Predicted spectra available | - | General bile acids, biotransformation products | creative-proteomics.com |

| LC-MS/MS (UPLC-MS/MS) | Targeted metabolomics, comprehensive profiling | High resolution, sensitivity, speed; sSRM/MRM modes; C18 columns (e.g., ACQUITY BEH-C18, Agilent Poroshell EC C-18) | - | Serum, plasma, feces, liver | creative-proteomics.commetabolomicscentre.canih.govresearchgate.netnih.govlcms.cz |

| LC-HRMS | Untargeted metabolomics, semi-quantitative analysis | High-resolution mass spectrometry | - | Feces | uqam.casarem.org.ar |

Spectroscopic Detection Methods (e.g., Fluorescence Spectroscopy)

Direct spectroscopic detection of bile acids, including 3-Oxocholic acid, using ultraviolet (UV) absorption can be challenging due to the absence of strong chromophores, leading to low absorbance wikidata.org. Consequently, derivatization strategies are often employed to introduce fluorescent properties, enabling highly sensitive detection.

A prominent method for the detection of 3-oxobile acids, including 3-Oxocholic acid, involves high-performance liquid chromatography (HPLC) coupled with fluorescence detection. This technique necessitates the quantitative derivatization of the 3-oxo group to form fluorescent oximes. For instance, treatment with O-(2-anthrylmethyl)hydroxylamine allows for the formation of fluorescent derivatives. These derivatives can then be monitored using fluorescence detection with an excitation wavelength of 260 nm and an emission wavelength of 405 nm. This method has demonstrated a low limit of detection, reported to be as sensitive as 20 fmol fishersci.ca.

Other derivatization agents have also been explored for enhancing fluorescence. For example, 4-nitro-7-N-piperazino-2,1,3-benzoxadiazole can be used to form fluorescent amides for laser-induced fluorescence detection of bile acids, with reported excitation at 473 nm and emission at 530 nm wikidata.org. While not specifically for 3-Oxocholic acid, studies on related oxo-bile acids, such as 7-oxodeoxycholic acid, have utilized fluorescence measurements with pyrene (B120774) as a probe, employing an excitation wavelength of 337 nm and recording emission spectra in the 350–450 nm range fishersci.ca. Furthermore, the synthesis of fluorescent derivatives of cholic acid (a parent compound of bile acids) incorporating a dansyl moiety has been shown to exhibit UV absorption at 250 nm and 335 nm, with fluorescence emission maxima in the range of 504–514 nm, demonstrating their suitability for studying bile acid transport wikidata.org.

The following table summarizes key spectroscopic parameters for 3-Oxocholic acid and related fluorescent derivatives:

| Compound/Derivative | Derivatization Agent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Detection Limit | Reference |

| 3-Oxobile acids (e.g., 3-Oxocholic acid) | O-(2-anthrylmethyl)hydroxylamine | 260 | 405 | 20 fmol | fishersci.ca |

| Derivatized Bile Acids | 4-nitro-7-N-piperazino-2,1,3-benzoxadiazole | 473 | 530 | Not specified | wikidata.org |

| 7-Oxodeoxycholic acid (with Pyrene probe) | Pyrene (probe) | 337 | 350–450 | Not specified | fishersci.ca |

| Dansyl derivatives of cholic acid analogs | Dansyl chloride | 250, 335 | 504–514 | Not specified | wikidata.org |

Optimized Sample Preparation and Extraction Protocols for Complex Biological Samples

The accurate analysis of 3-Oxocholic acid in complex biological matrices such as serum, plasma, urine, intestinal contents, and fecal samples necessitates robust and optimized sample preparation and extraction protocols. These protocols are designed to isolate bile acids from interfering matrix components, including proteins and lipids, thereby enhancing analytical sensitivity and specificity.

A foundational technique for isolating bile acids from biological samples is organic solvent extraction. This method typically involves adding an organic solvent, such as methanol or acetonitrile, to the sample. This process facilitates the precipitation of proteins and the subsequent extraction of bile acids into the organic phase. For serum or plasma samples, an aliquot is commonly mixed with an organic solvent in a ratio of approximately 1:3 or 1:4 (sample to solvent), followed by thorough vortexing to ensure complete mixing and protein precipitation. The mixture is then centrifuged at low temperatures and high speeds to separate precipitated proteins from the supernatant containing the extracted bile acids wikipedia.org.

Following initial solvent extraction, solid-phase extraction (SPE) is widely employed for further purification and concentration of bile acids. The SPE process generally involves several steps:

Column Conditioning: The SPE column is preconditioned with suitable solvents (e.g., methanol followed by water) to prepare the sorbent for optimal binding of bile acids wikipedia.org.

Sample Loading: The prepared sample, containing the extracted bile acids, is passed through the conditioned column, allowing the bile acids to bind to the sorbent while many unwanted compounds are washed away wikipedia.org. For 3-oxobile acids in serum, Sep-Pak C18 cartridges have been successfully utilized for this purpose fishersci.ca.

Washing: A washing step is performed using a buffered solution or a weak organic solvent to remove impurities without eluting the bound bile acids wikipedia.org.

Elution: The retained bile acids are then eluted from the column using a stronger solvent, such as methanol or a mixture of methanol and water, which is subsequently collected for analysis wikipedia.org. Recoveries from C18-solid-phase extraction for bile acids in serum have been reported to range from 65% to 107.8% fishersci.ca.

For specific biological matrices, variations in sample preparation are often implemented. For instance, intestinal contents and fecal samples typically undergo freeze-drying to remove water, followed by homogenization to ensure sample uniformity before extraction. Single-phase extraction, involving dilution of the sample in an organic solvent and centrifugation, is a common approach for these matrices wikipedia.org. For oxo-bile acids in human feces, extraction with isopropyl alcohol has been reported fishersci.be. Liquid extraction with weak sodium hydroxide (B78521) solution (0.05-0.1%) or alkaline acetonitrile/methanol is also noted as a simple and efficient method for concentrating polar organic compounds like bile acids without degradation fishersci.be.

The inclusion of an internal standard, often an isotope-labeled analogue, is a critical aspect of optimized protocols to control for matrix effects and improve the accuracy of quantification wikipedia.org. Proper sample collection, homogenization (especially for tissue and fecal samples), and storage at -80°C or in liquid nitrogen are also essential to preserve bile acid integrity and minimize degradation wikidata.org.

Structure Activity Relationships and Molecular Interaction Studies

Influence of Stereochemistry and Hydroxyl Group Positions (C7, C12) on Receptor Binding and Enzyme Substrate Specificity

Beyond the C3-ketone, the stereochemistry and positions of the hydroxyl groups at C7 and C12 are critical determinants of 3-Oxocholic acid's biological activity. 3-Oxocholic acid specifically possesses 7α- and 12α-hydroxyl groups. nih.gov These hydroxyl groups are subject to reversible oxidation and epimerization (conversion between α and β configurations) by various bacterial HSDHs in the gut, leading to a diverse array of oxo-bile acid structures. researchgate.netnih.govasm.org This dynamic interconversion underscores the importance of these positions in modulating bile acid signaling and metabolism.

The precise arrangement of these hydroxyl groups dictates how 3-Oxocholic acid interacts with specific receptors and enzymes. For example, in the context of Farnesoid X Receptor (FXR) binding, the oxidation of the 7α-hydroxyl group or inversion of configuration at C3 can weaken hydrogen bond interactions with the receptor, leading to reduced potency. frontiersin.org This suggests that the spatial orientation and chemical nature of these hydroxyl groups contribute significantly to the molecular recognition process. The distinction between different bile acids often hinges on the presence, absence, and stereochemistry of hydroxyl groups at positions 3, 7, and 12, directly influencing their physiological roles as signaling molecules and detergents. hmdb.ca

Comparative Analysis of Biological Activities Among 3-Oxo-Bile Acid Derivatives (e.g., 3-Oxolithocholic Acid, 3-Oxodeoxycholic Acid)

Comparing 3-Oxocholic acid (3-oxoCA) with other 3-oxo-bile acid derivatives, such as 3-Oxolithocholic acid (3-oxoLCA) and 3-Oxodeoxycholic acid (3-oxoDCA), reveals distinct differences in their biological activities, primarily due to variations in their hydroxyl group patterns. While all three share the C3-ketone, 3-oxoLCA lacks additional hydroxyl groups, 3-oxoDCA has a 12α-hydroxyl group, and 3-oxoCA has both 7α- and 12α-hydroxyl groups. nih.govnih.govnih.govnih.gov

A notable example of differential activity is observed in their interaction with the Retinoic acid-related orphan receptor gamma t (RORγt), a key transcription factor involved in Th17 cell differentiation. Studies have shown that 3-oxoLCA exhibits a robust physical interaction with the RORγt ligand-binding domain (LBD) with an equilibrium dissociation constant (Kd) of approximately 1 µM. nih.govmedchemexpress.com In stark contrast, 3-oxoCA and 3-oxoDCA demonstrated significantly weaker binding, with Kd values approximately 20 times higher than that of 3-oxoLCA. nih.gov Consequently, neither 3-oxoCA nor 3-oxoDCA inhibited Th17 cell differentiation as effectively as 3-oxoLCA. nih.gov This highlights that the presence and position of additional hydroxyl groups (at C7 and C12) in 3-oxoCA and 3-oxoDCA, compared to the simpler structure of 3-oxoLCA, dramatically reduce their binding affinity and biological efficacy for RORγt.

Table 1: Comparative Binding Affinities of 3-Oxo-Bile Acid Derivatives to RORγt LBD

| Compound | Hydroxyl Group Positions | Kd for RORγt LBD (approx.) | Inhibition of Th17 Cell Differentiation |

| 3-Oxolithocholic Acid | None (only C3-ketone) | ~1 µM nih.govmedchemexpress.com | Robust nih.gov |

| 3-Oxodeoxycholic Acid | C12α-OH | ~20x higher than 3-oxoLCA nih.gov | Not robust nih.gov |

| 3-Oxocholic Acid | C7α-OH, C12α-OH | ~20x higher than 3-oxoLCA nih.gov | Not robust nih.gov |

Computational Approaches: Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are indispensable tools for investigating the intricate interactions between 3-Oxocholic acid and its target proteins at an atomic level. Molecular docking is widely employed to predict the preferred binding poses of ligands within a receptor's binding site and to estimate their binding affinities. frontiersin.orgresearchgate.net

These computational approaches provide valuable insights into the molecular basis of receptor-ligand interactions. For instance, molecular docking studies on bile acids and their analogues with large conductance Ca2+-activated K+ channels (BK(Ca) channels) have identified key amino acid residues, such as TYR332, GLU388, and GLY333, that are primarily involved in interactions with these compounds. europeanreview.org Hydrogen bonds are frequently identified as significant energetic contributors to the initiation of conformational changes in ion channels upon ligand binding. europeanreview.org Similarly, docking simulations have been utilized to understand the binding patterns of compounds with the Farnesoid X Receptor Ligand Binding Domain (FXR-LBD), revealing specific hydrogen bonding interactions with residues like Y369 and M265. mdpi.com Molecular dynamics simulations can further extend these analyses by providing information about the dynamic behavior of the ligand-receptor complex over time, including conformational changes, stability, and solvent effects, offering a more comprehensive understanding of the binding process.

Kinetic and Binding Studies of Enzymes Interacting with 3-Oxocholic Acid

Experimental kinetic and binding studies provide quantitative data on the interactions between 3-Oxocholic acid and various enzymes. These studies typically determine parameters such as Michaelis constant (Km), maximum reaction rate (Vmax), and dissociation constant (Kd).

One key enzyme interacting with 3-Oxocholic acid is 3α-hydroxysteroid dehydrogenase (3α-HSD), which catalyzes the reversible reduction of 3-Oxocholic acid to cholic acid. This enzyme plays a role in the interconversion of bile acids in the liver and intestine.

Furthermore, the influence of the bile acid structure, including the presence of keto groups, on the activity of enzymes like bile acid-CoA:glycine/taurine (B1682933) N-acetyltransferase has been extensively studied. Varying the position and nature of substituents on the bile acid ring has been shown to have major effects on both Km and Vmax terms for this enzyme. ebi.ac.uk Notably, 3-dehydrocholyl-CoA (the CoA conjugate of 3-Oxocholic acid) has been identified as one of the most efficient substrates for this N-acetyltransferase. ebi.ac.uk

In binding studies, as mentioned in Section 6.3, microscale thermophoresis (MST) assays have been used to quantify the binding affinity of 3-Oxocholic acid to RORγt LBD. These studies revealed that 3-Oxocholic acid binds with a Kd value approximately 20 times higher than that of 3-Oxolithocholic acid, indicating a weaker binding interaction with RORγt. nih.gov

Table 2: Representative Enzyme Interaction Data for 3-Oxocholic Acid and Derivatives

| Enzyme / Receptor | Ligand | Interaction Type | Key Findings | Reference |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | 3-Oxocholic acid | Substrate | Catalyzes reversible reduction of 3-Oxocholic acid to cholic acid. | |

| Bile acid-CoA:glycine/taurine N-acetyltransferase | 3-Oxocholyl-CoA | Substrate | Identified as one of the most efficient substrates; varying keto/hydroxyl substitutions significantly impact Km and Vmax. | ebi.ac.uk |

| RORγt LBD | 3-Oxocholic acid | Binding | Kd value ~20 times higher than 3-Oxolithocholic acid, indicating weaker binding. | nih.gov |

| RORγt LBD | 3-Oxolithocholic acid | Binding | Robust physical interaction with Kd of ~1 µM. | nih.govmedchemexpress.com |

| BK(Ca) channels | Bile acids (general) | Binding | Molecular docking identifies key residues (TYR332, GLU388, GLY333) involved in interactions; hydrogen bonds are significant for conformational changes. | europeanreview.org |

| FXR-LBD | Bile acids (general) | Binding | Docking simulations reveal hydrogen bonding with residues like Y369 and M265; oxidation or stereochemical changes can weaken interactions and reduce potency. | frontiersin.orgmdpi.com |

Emerging Research Directions and Therapeutic Potential of 3 Oxocholic Acid

Development of 3-Oxocholic Acid as a Biomarker for Metabolic and Gastrointestinal Diseases

The unique metabolic profile of bile acids makes them promising candidates for biomarkers in various diseases. 3-Oxocholic acid, as a secondary bile acid, has garnered attention for its potential as a diagnostic indicator in metabolic and gastrointestinal disorders. Studies have shown that serum levels of 3-Oxocholic acid can increase following ileal transposition surgery in rats, a procedure known to alter gut microbiota and bile acid metabolism. metabolomicsworkbench.orgnih.gov This suggests a dynamic interplay between surgical interventions, the gut environment, and systemic bile acid levels.

Furthermore, 3-Oxocholic acid is a prevalent secondary bile acid found in stool samples. hmdb.ca Fecal metabolomics studies have indicated associations between altered bile acid profiles, including 3-Oxocholic acid, and conditions such as colorectal cancer. oup.com Changes in bile acid concentrations in the gut can reflect dysbiosis and metabolic perturbations, offering insights into disease progression or response to interventions. For instance, an increase in 3-Oxocholic acid in stool has been observed in a subset of individuals following dietary rice bran supplementation, highlighting its sensitivity to dietary changes. Its presence and concentration in biological samples, therefore, could serve as a non-invasive biomarker for monitoring metabolic health and gastrointestinal function.

Exploration of Therapeutic Strategies Targeting Bile Acid Metabolism and Signaling Pathways Involving 3-Oxocholic Acid

Bile acids are integral to a complex signaling network, primarily through their interaction with nuclear receptors such as the farnesoid X receptor (FXR), pregnane (B1235032) X receptor (PXR), and vitamin D receptor (VDR), as well as the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). oup.comcaymanchem.comciteab.com While 3-Oxocholic acid itself is an oxo-bile acid metabolite, its presence and modulation within the bile acid pool can influence these broader signaling pathways. Therapeutic strategies are emerging that aim to modulate bile acid metabolism to address various diseases.

Microbiota-Targeted Interventions to Modulate 3-Oxocholic Acid Levels

Interventions targeting the gut microbiota, such as probiotics, prebiotics, or fecal microbiota transplantation (FMT), hold promise for modulating bile acid levels. For example, studies have shown that certain probiotic mixtures can significantly alter the metabolic profiles of bile acids, including those related to 3-Oxocholic acid. fishersci.ca In patients with cancer cachexia, Lactobacillus gasseri has been associated with plasma levels of 3-Oxocholic acid, suggesting a link between specific microbial species and circulating bile acid concentrations. wikipedia.org By influencing the composition and metabolic activities of the gut microbiome, it may be possible to precisely control the production and levels of 3-Oxocholic acid, thereby offering novel therapeutic avenues for conditions where bile acid dysregulation is implicated.

Investigation of 3-Oxocholic Acid for Anti-Inflammatory Therapies

The anti-inflammatory potential of bile acids is a growing area of research. While direct extensive studies on 3-Oxocholic acid's anti-inflammatory effects are still evolving, related oxo-bile acids, such as 3-oxolithocholic acid (3-oxoLCA), have demonstrated significant anti-inflammatory properties. 3-oxoLCA, which is structurally similar to 3-Oxocholic acid, has been shown to suppress the differentiation of T helper 17 (Th17) cells and enhance the differentiation of anti-inflammatory regulatory T (Treg) cells. mims.comfishersci.semedchemexpress.comhmdb.ca This modulation of T cell balance is critical in various inflammatory diseases.

Given the close metabolic relationship among oxo-bile acids and the general anti-inflammatory roles of bile acids through receptors like FXR and TGR5, mims.comciteab.com further investigation into 3-Oxocholic acid's direct or indirect influence on inflammatory pathways is warranted. The ability of bile acids to regulate immune responses and maintain intestinal homeostasis suggests that modulating 3-Oxocholic acid levels could contribute to anti-inflammatory therapeutic strategies.

Integration of Advanced Omics Technologies (e.g., Metaproteomics, Metagenomics) for Comprehensive Bile Acid Research

The complexity of bile acid metabolism and its intricate interactions with host physiology and the gut microbiome necessitate advanced research methodologies. The integration of "omics" technologies, including metabolomics, metagenomics, and metaproteomics, is revolutionizing comprehensive bile acid research.

Metabolomics, which involves the large-scale study of metabolites, has been instrumental in identifying and quantifying bile acids like 3-Oxocholic acid in various biological samples. For instance, metabolomics analysis has revealed increased serum 3-Oxocholic acid levels in diabetic GK rats after ileal transposition surgery, indicating its involvement in metabolic changes post-intervention. nih.gov The Metabolomics Workbench serves as a repository for such data, including 3-Oxocholic acid. uni.lu

Metagenomics, the study of the genetic material from microbial communities, provides insights into the bacterial species and their enzymatic pathways involved in bile acid transformations. Coupled with metabolomics, metagenomic studies have elucidated critical associations between microbially derived bile acids and human health, particularly in conditions like inflammatory bowel disease (IBD) and colorectal cancer. oup.comuni.lu The "Enteropathway" database, for example, integrates metagenomic and metabolomic data to explore microbial metabolic functionalities, including those related to bile acids. oup.comoup.com Metaproteomics, which examines the entire protein complement of a microbial community, further complements these approaches by identifying the specific enzymes responsible for bile acid modifications, offering a deeper understanding of the functional aspects of the gut microbiome's role in bile acid metabolism.

The synergistic application of these omics technologies allows for a holistic view of bile acid dynamics, enabling researchers to identify novel biomarkers, understand disease mechanisms, and pinpoint potential therapeutic targets related to 3-Oxocholic acid and the broader bile acid pool.

Future Advancements in Analytical and Synthetic Methodologies for 3-Oxocholic Acid Studies

Accurate and sensitive analytical methods are crucial for studying 3-Oxocholic acid in complex biological matrices. Current methodologies predominantly rely on advanced liquid chromatography-mass spectrometry (LC-MS/MS) techniques. These methods enable the simultaneous analysis and quantification of multiple oxo-bile acids, including 3-Oxocholic acid, in samples such as human feces. hmdb.ca Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), including Multiple Reaction Monitoring (MRM/MS), offers enhanced speed, resolution, and sensitivity for comprehensive bile acid profiling. nih.gov

Future advancements in analytical methodologies will likely focus on improving sensitivity, specificity, and throughput, allowing for the detection of 3-Oxocholic acid at even lower concentrations and in smaller sample volumes. The development of standardized protocols and reference materials will also be essential for ensuring comparability across different studies and laboratories.

On the synthetic front, the ability to produce 3-Oxocholic acid and its derivatives with high purity and yield is vital for in vitro and in vivo research. Selective oxidation techniques, such as the use of silver carbonate-Celite, have been reported for the convenient synthesis of 3-keto bile acids, including 3-Oxocholic acid, from their hydroxylated precursors. hmdb.ca Future advancements in synthetic methodologies may involve greener chemistry approaches, biocatalysis, and more efficient total synthesis strategies to facilitate the large-scale production of 3-Oxocholic acid for research and potential pharmaceutical development. These advancements will be instrumental in accelerating the exploration of 3-Oxocholic acid's biological functions and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 3-oxocholic acid with high purity?

- Methodology : 3-Oxocholic acid is synthesized via regioselective oxidation of cholic acid at the C3 position. A common protocol involves methyl esterification of cholic acid using methanol and p-toluenesulfonic acid (p-TSA), followed by oxidation with Fetizon’s reagent (Ag₂CO₃ on Celite) in refluxing toluene. Alkaline hydrolysis of the ester intermediate yields 3-oxocholic acid with ~90% purity. Validation includes LC-MS and NMR to confirm structural integrity .

Q. How can researchers accurately quantify 3-oxocholic acid in biological samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For fecal or tissue samples, homogenization in methanol followed by solid-phase extraction (SPE) is recommended. Use deuterated internal standards (e.g., CA-d4) to correct for matrix effects. Quantify via multiple reaction monitoring (MRM) transitions specific to 3-oxocholic acid (m/z 407.3 → 343.2) .

Q. What are optimal storage conditions for 3-oxocholic acid in experimental settings?

- Guidelines : Store lyophilized powder at -20°C for ≤2 years or -80°C for ≤6 months. For solutions, use DMSO (100 mg/mL stock; stable at -80°C for 6 months). Avoid freeze-thaw cycles. Confirm stability via UV-Vis or LC-MS before critical experiments .

Advanced Research Questions

Q. How does 3-oxocholic acid interact with gut microbiota to influence host metabolism?

- Experimental Design :